1-Methylpiperidin-3-amine

Epigenetics Bromodomain inhibition Chemical probe

1-Methylpiperidin-3-amine (CAS 42389-57-1) is a chiral, heterocyclic primary amine building block featuring a piperidine ring with a methyl substituent on the endocyclic nitrogen and an amino group at the 3-position. Its molecular formula is C₆H₁₄N₂ with a molecular weight of 114.19 g/mol and a predicted pKa of 10.40 ± 0.20.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 42389-57-1
Cat. No. B1308171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperidin-3-amine
CAS42389-57-1
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)N
InChIInChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3
InChIKeyQZSACHHNFDNCNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpiperidin-3-amine (CAS 42389-57-1) Procurement & Research-Grade Specification Guide


1-Methylpiperidin-3-amine (CAS 42389-57-1) is a chiral, heterocyclic primary amine building block featuring a piperidine ring with a methyl substituent on the endocyclic nitrogen and an amino group at the 3-position . Its molecular formula is C₆H₁₄N₂ with a molecular weight of 114.19 g/mol and a predicted pKa of 10.40 ± 0.20 . The compound is most commonly supplied and utilized as the more stable dihydrochloride salt (CAS 894808-73-2) to enhance aqueous solubility and facilitate handling . This scaffold serves as a critical intermediate in medicinal chemistry for the synthesis of pharmaceutically active compounds, particularly where the defined stereochemistry at the 3-position is essential for target binding and biological activity .

Why Chiral Purity and N-Methyl Substituent Prevent Direct Substitution of 1-Methylpiperidin-3-amine with Generic Piperidine Analogs


Generic substitution of 1-methylpiperidin-3-amine with other 3-aminopiperidine analogs is not scientifically valid due to two critical structural differentiators. First, the N-methyl substituent fundamentally alters the basicity and lipophilicity of the scaffold compared to the parent 3-aminopiperidine, which has a distinct pKa profile and lacks the crucial methyl-to-solvent channel interactions observed in co-crystal structures . Second, the stereogenic center at the 3-position means that the racemic mixture (CAS 42389-57-1) cannot substitute for a single enantiomer in stereospecific syntheses; the (R)-enantiomer and (S)-enantiomer have been documented to produce divergent biological activities in drug discovery campaigns, including opposing potency profiles in bone anabolic agent programs .

Quantitative Evidence Guide: 1-Methylpiperidin-3-amine Differentiation Versus 3-Aminopiperidine Analogs for Scientific Procurement


Chiral Resolution Enables High-Selectivity PCAF/GCN5 Bromodomain Chemical Probe Development

The (R)-enantiomer of 1-methylpiperidin-3-amine serves as the essential chiral core for a chemical probe that achieves exceptional selectivity for the PCAF/GCN5 bromodomain over other bromodomain families. When elaborated into the full probe compound, this core enabled ≥18,000-fold selectivity over the BET family and ≥70-fold selectivity over the wider bromodomain families . In contrast, the racemic mixture would yield a diastereomeric mixture with significantly compromised selectivity and target engagement, making the enantiopure form mandatory for probe development.

Epigenetics Bromodomain inhibition Chemical probe

Enantiomer-Dependent Potency Divergence in Bone Anabolic Agent Discovery

In a medicinal chemistry campaign targeting bone anabolic agents, the (S)-enantiomer of 1-methylpiperidin-3-amine demonstrated significantly higher potency than its (R)-counterpart . While the exact fold-difference is reported in the primary patent or literature, the qualitative outcome establishes that enantiomeric identity directly determines biological activity in this therapeutic area. This enantiomer-dependent activity dictates that researchers must specify the correct enantiomer for reproducible results.

Osteoporosis Bone anabolic agent Chiral resolution

N-Methyl Substituent Modulates Basicity and Lipophilicity Relative to Unsubstituted 3-Aminopiperidine and Regioisomeric 4-Amine Analogs

The presence and position of the N-methyl group and the amino substituent create a distinct physicochemical profile for 1-methylpiperidin-3-amine. The pKa of 10.40 ± 0.20 for the 3-amino group in 1-methylpiperidin-3-amine differs from that of the parent 3-aminopiperidine (pKa 10.49 ± 0.20) and is expected to differ substantially from the regioisomeric 1-methylpiperidin-4-amine. Furthermore, the N-methyl group increases lipophilicity (cLogP) compared to 3-aminopiperidine, enhancing membrane permeability potential. These differences are critical when the compound is used as a fragment or building block, as they directly affect binding affinity, solubility, and metabolic stability of the resulting drug candidates.

Physicochemical properties Lipophilicity Structure-property relationship

Optimal Application Domains for 1-Methylpiperidin-3-amine Based on Quantified Differentiation Evidence


Synthesis of Enantiopure PCAF/GCN5 Bromodomain Chemical Probes and Inhibitors

The (R)-enantiomer of 1-methylpiperidin-3-amine is the required starting material for the synthesis of the published potent and selective PCAF/GCN5 bromodomain chemical probe (J. Med. Chem. 2017, 60, 695–709). This probe exhibits ≥18,000-fold selectivity over the BET bromodomain family. Only the (R)-enantiomer provides the correct stereochemistry observed in the co-crystal structure (PDB 5ML0), where the N-methyl group forms critical interactions within the acetyl-lysine binding pocket . Procuring the racemate for this application would necessitate a subsequent chiral resolution step, increasing cost and reducing overall yield.

Bone Anabolic Agent Discovery and Osteoporosis Research

The (S)-enantiomer of 1-methylpiperidin-3-amine has been identified as a key intermediate in the discovery of bone anabolic agents, where it exhibits significantly higher potency than the (R)-enantiomer in biological assays . Research groups investigating calcium-sensing receptor (CaSR) antagonists or other bone formation pathways should specifically source the (S)-enantiomer to reproduce published activity data. The racemic mixture will not deliver the same biological outcome.

Fragment-Based Drug Discovery (FBDD) Requiring Enhanced Lipophilicity over 3-Aminopiperidine

In fragment-based drug discovery campaigns where the 3-aminopiperidine core is a validated hit but lacks sufficient lipophilicity for cell permeability, 1-methylpiperidin-3-amine offers a direct substitution with higher cLogP (ΔcLogP ≈ +0.7 units vs. 3-aminopiperidine) while preserving the primary amine handle for further elaboration . This property profile makes it a superior choice for CNS-targeted programs where increased lipophilicity correlates with improved blood-brain barrier penetration, provided that the subtle pKa shift (ΔpKa = -0.09) is compatible with the target binding requirements.

Synthesis of Tryptophan 2,3-Dioxygenase (TDO) Inhibitors via Phenylindole Intermediates

The dihydrochloride salt of 1-methylpiperidin-3-amine (CAS 894808-73-2) is specifically cited as a reagent in the preparation of phenylindole derivatives that function as tryptophan 2,3-dioxygenase (TDO) inhibitors . For laboratories engaged in cancer immunotherapy research targeting the kynurenine pathway, this specific building block is required to access the published phenylindole series. Substitution with a different aminopiperidine would produce structurally distinct final compounds with unvalidated TDO inhibitory activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.